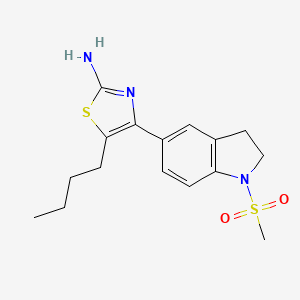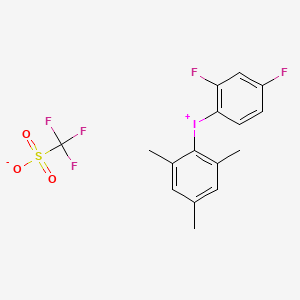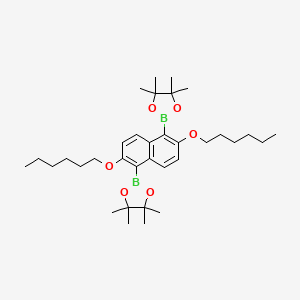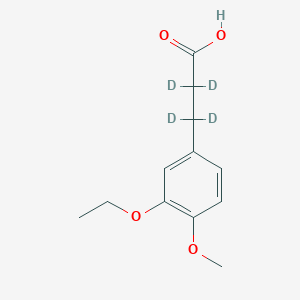![molecular formula C10H16O2 B12296027 3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane CAS No. 78087-36-2](/img/structure/B12296027.png)
3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,7-Trimethyl-4,9-dioxatricyclo[33102,7]nonane is a complex organic compound with the molecular formula C10H16O2 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and three methyl groups
准备方法
合成路线和反应条件
3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]壬烷的合成通常涉及多个步骤,从更简单的有机分子开始。一种常见的方法是在酸性或碱性条件下,对合适的前体 进行环化反应。反应条件,例如温度、溶剂和催化剂,会显著影响最终产物的产率和纯度。
工业生产方法
在工业环境中,3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]壬烷的生产可能涉及大规模的批次或连续工艺。这些方法针对效率和成本效益进行了优化,通常利用先进的技术,如流动化学 和自动化合成 。原料和反应条件的选择对于确保高产率和最少的副产物至关重要。
化学反应分析
反应类型
3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]壬烷可以进行各种化学反应,包括:
氧化: 这种化合物可以被氧化生成不同的含氧衍生物。
还原: 还原反应可以导致生成更饱和的化合物。
取代: 甲基和氧原子可以参与取代反应,导致各种官能化衍生物的生成。
常见试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原剂: 硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 是常用的还原剂。
取代试剂: 卤素、酸和碱可以用于将新的官能团引入分子中。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能生成酮或羧酸,而还原可以生成醇或烷烃。
科学研究应用
3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]壬烷在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂分子的构建单元 ,并作为研究反应机理的模型化合物 。
生物学: 研究人员正在调查其潜在的生物活性,包括抗菌 和抗癌 特性。
医学: 正在探索该化合物在治疗应用 方面的潜力,例如药物开发和递送系统。
工业: 它用于生产具有独特性能的特种化学品 、聚合物 和材料 。
作用机制
3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]壬烷的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物的三环结构 使其能够与酶活性位点或受体结合口袋相匹配,从而调节其活性。这会导致各种生物学效应,例如抑制酶活性或改变细胞信号通路。
相似化合物的比较
类似化合物
3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]壬烷: 具有独特三环结构的母体化合物。
3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]辛烷: 与母体化合物具有相似结构,但环结构略有不同。
3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]癸烷: 另一种相关的化合物,环上增加了一个碳原子。
独特性
3,3,7-三甲基-4,9-二氧杂三环[3.3.1.02,7]壬烷由于其特定的三环结构而脱颖而出,该结构赋予其独特的化学和物理性质。这使其成为各种应用的宝贵化合物,因为它可以参与广泛的化学反应,并以独特的方式与生物靶点相互作用。
属性
CAS 编号 |
78087-36-2 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-4,6-dioxatricyclo[3.3.1.02,7]nonane |
InChI |
InChI=1S/C10H16O2/c1-9(2)8-6-4-10(8,3)5-7(11-6)12-9/h6-8H,4-5H2,1-3H3 |
InChI 键 |
SHTFZHTWSLHVEB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C3CC2(CC(O3)O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
![5,10,15,20,30,35-Hexakis(hydroxymethyl)-25-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12295950.png)





![2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3](/img/structure/B12295984.png)
![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12296010.png)
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)

![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
